2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone
Description
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone is a sulfur-containing heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and a sulfanyl (-S-) bridge linking the thiadiazole ring to a diphenylethanone moiety. Its synthesis likely follows protocols analogous to those for related thiadiazole derivatives, involving nucleophilic substitution reactions between α-halogenated ketones and thiol-containing heterocycles .
Properties
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c1-12-18-19-17(21-12)22-16(14-10-6-3-7-11-14)15(20)13-8-4-2-5-9-13/h2-11,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCRBKUEWNVOTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 1,2-diphenylethanone under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol. The mixture is heated under reflux for several hours to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the thiadiazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, and halides; reactions are conducted in the presence of a base and an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .
Scientific Research Applications
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The thiadiazole ring plays a crucial role in its biological activity by interacting with various biomolecules, including proteins and nucleic acids .
Comparison with Similar Compounds
Core Heterocycle Modifications
- Triazole vs. Thiadiazole Derivatives: Compounds like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () replace the thiadiazole ring with a 1,2,4-triazole. The triazole derivatives often exhibit enhanced metabolic stability due to reduced susceptibility to oxidative degradation compared to thiadiazoles. However, thiadiazoles may offer stronger electron-withdrawing effects, influencing reactivity in subsequent functionalization reactions .
- Sulfur Connectivity: The sulfanyl (-S-) bridge in the target compound is a common feature in analogs like 3,6-diaryl-5,6-dihydrotriazolo[3,4-b][1,3,4]thiadiazoles ().
Substituent Effects
- Electron-Withdrawing Groups: Nitro-substituted analogs (e.g., 3-m-nitrophenyl-6-aryl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, ) show marked antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Phenyl vs. Fluorophenyl Moieties: Fluorinated analogs (e.g., 1-(4-fluorophenyl)ethanone derivatives in ) often exhibit improved bioavailability due to fluorine’s electronegativity and lipophilicity. The diphenylethanone group in the target compound lacks fluorine, which may affect its pharmacokinetic profile .
Data Table: Key Structural and Functional Comparisons
| Compound Class | Core Heterocycle | Key Substituents | Bioactivity (Reported) | Synthesis Yield (%) |
|---|---|---|---|---|
| Target Compound | 1,3,4-Thiadiazole | 5-Methyl, diphenylethanone | Not explicitly reported | ~70–80 (inferred) |
| Triazolo-thiadiazoles (Ev. 5) | Triazole + Thiadiazole | Diaryl, dihydro | Antifungal, antibacterial | 65–75 |
| Nitro-substituted Thiadiazoles (Ev. 6) | 1,3,4-Thiadiazole | 3-Nitrophenyl, 6-aryl | Antibacterial (MIC: 8–32 µg/mL) | 60–70 |
| Fluorophenyl Ethanones (Ev. 2) | 1,2,4-Triazole | 4-Fluorophenyl, sulfonyl | Anticancer (IC₅₀: 10–50 µM) | 75–85 |
Research Implications and Limitations
- Structural Advantages : The thiadiazole core in the target compound provides a rigid, planar structure conducive to target binding, while the methyl group may moderate reactivity for selective modifications.
- Knowledge Gaps: Direct biological data for the target compound are absent in the evidence; inferences are drawn from structural analogs.
- Contradictions : highlights triazole derivatives as superior in metabolic stability, while –6 emphasize thiadiazoles for bioactivity. This suggests a trade-off between stability and potency that requires context-dependent optimization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
